4-Isopropyl-5-methylisoxazol-3-amine
Description
4-Isopropyl-5-methylisoxazol-3-amine is a substituted isoxazole derivative characterized by an isoxazole core (a five-membered heterocyclic ring containing one oxygen and one nitrogen atom) with a methyl group at position 5, an isopropyl group at position 4, and an amine (-NH₂) substituent at position 2. For instance, the synthesis of isoxazol-3-amine derivatives often involves cyclocondensation reactions of β-amido acids with amines or anhydrides, as demonstrated in the preparation of benzimidazole-linked isoxazoles .
The compound’s biological and chemical properties are likely influenced by its substituents: the isopropyl group enhances lipophilicity, while the methyl group may stabilize the ring structure. Such modifications are common in medicinal chemistry to optimize pharmacokinetic profiles .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-methyl-4-propan-2-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O/c1-4(2)6-5(3)10-9-7(6)8/h4H,1-3H3,(H2,8,9) |
InChI Key |
QEZMEONYJDYNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)N)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Isoxazol-3-amine Derivatives
The table below compares 4-Isopropyl-5-methylisoxazol-3-amine with structurally similar isoxazole derivatives:
Key Observations :
- Lipophilicity: The isopropyl group in the target compound likely increases its lipophilicity compared to the smaller methyl or chloro substituents in analogs like 3-amino-5-methylisoxazole or 5-amino-4-chloro-3-methylisoxazole. This property could enhance membrane permeability in drug design .
Comparison with Heterocyclic Analogs Beyond Isoxazole
Example : 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (C₁₄H₁₄N₄OS, MW 286.35)
- Structural Differences : Replaces the isoxazole ring with a thiazole (sulfur-containing heterocycle) and introduces an oxadiazole moiety.
- The oxadiazole group may improve metabolic stability .
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